4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate

Catalog No.
S1493446
CAS No.
121235-90-3
M.F
C21H27NO2S
M. Wt
357.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octan...

CAS Number

121235-90-3

Product Name

4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate

IUPAC Name

(4-isothiocyanatophenyl) 4-pentylbicyclo[2.2.2]octane-1-carboxylate

Molecular Formula

C21H27NO2S

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C21H27NO2S/c1-2-3-4-9-20-10-13-21(14-11-20,15-12-20)19(23)24-18-7-5-17(6-8-18)22-16-25/h5-8H,2-4,9-15H2,1H3

InChI Key

BXZVNXOHCXCVAG-UHFFFAOYSA-N

SMILES

CCCCCC12CCC(CC1)(CC2)C(=O)OC3=CC=C(C=C3)N=C=S

Canonical SMILES

CCCCCC12CCC(CC1)(CC2)C(=O)OC3=CC=C(C=C3)N=C=S

Liquid Crystal Applications:

-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate (4-IPBC), also known as BL006, is a nematic liquid crystal material. Nematic liquid crystals exhibit a specific type of liquid crystalline phase where the elongated molecules align along a preferred direction but lack positional order. This property makes them valuable in various scientific research applications, particularly in:

  • Display technology research: 4-IPBC can be used as a host material in the development of new liquid crystal displays (LCDs) due to its suitable viscosity and nematic phase range []. By incorporating different guest molecules into the 4-IPBC host, researchers can explore the development of LCDs with desired electro-optical properties, such as faster response times or wider viewing angles [].

Material Science Research:

-IPBC's unique chemical structure and self-assembly properties have attracted interest in material science research for various potential applications:

  • Self-assembled materials: 4-IPBC can form various supramolecular structures, such as micelles and gels, due to the interplay between its hydrophobic and hydrophilic components. Researchers are exploring the use of these self-assembled structures for drug delivery systems, sensors, and photonic materials [].
  • Functionalized surfaces: The presence of the isothiocyanate group in 4-IPBC allows for its attachment to various surfaces, enabling the creation of functionalized interfaces with tailored properties. This capability is being investigated for applications in areas like biosensing and optoelectronic devices [].

4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate is a chemical compound with the molecular formula C21H27NO2S. It is categorized as a nematic liquid crystal, which means it exhibits unique optical properties and phase behaviors under varying temperatures and electric fields. The compound features a bicyclic structure that contributes to its stability and liquid crystalline properties, making it of interest in materials science and liquid crystal technology .

ITP-Pent functions as a nematic liquid crystal. In this phase, the elongated molecules exhibit a preferred direction of alignment, allowing for the modulation of light passing through the material. The exact mechanism by which ITP-Pent interacts with light depends on the specific application and device design [].

The chemical behavior of 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate can be characterized by its reactivity towards nucleophiles due to the presence of the isothiocyanate group. This group can undergo hydrolysis to form thiourea derivatives or react with amines to yield thiourea compounds. Additionally, the bicyclic structure allows for potential cycloaddition reactions, particularly under UV light or thermal conditions, which can modify its optical properties .

The synthesis of 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate typically involves several steps:

  • Formation of the Bicyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Isothiocyanate Group: This is often done via the reaction of an amine with thiophosgene or similar reagents.
  • Esterification: The final step involves esterifying the carboxylic acid with the appropriate alcohol to yield the desired compound.

These synthetic pathways highlight the complexity and multi-step nature of producing this compound, emphasizing its uniqueness in liquid crystal applications .

4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate finds applications primarily in:

  • Liquid Crystal Displays: Due to its nematic properties, it is used in various display technologies.
  • Optical Devices: Its unique optical characteristics make it suitable for use in lenses and filters.
  • Research: It serves as a model compound for studying phase transitions and molecular interactions in liquid crystals .

Interaction studies involving 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate focus on its behavior in electric fields and temperature variations. Research has shown that this compound exhibits significant changes in optical properties under external stimuli, which can be utilized in smart materials and responsive systems. The study of its dipole moments has also provided insights into its molecular interactions and alignment behaviors within liquid crystalline phases .

Several compounds share structural similarities with 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate, including:

  • 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid: Lacks the isothiocyanate functionality but shares the bicyclic structure.
  • 4-Hexyl-bicyclo[2.2.2]octane-1-carboxylic acid: Similar in structure but varies in alkyl chain length.
  • 4-Isothiocyanatophenyl 4-hexyloxybicyclo[2.2.2]octane-1-carboxylate: Contains a longer alkoxy chain and different functional groups.

Comparison Table

Compound NameKey Features
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylateUnique isothiocyanate group; nematic liquid crystal
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acidBicyclic structure; no isothiocyanate
4-Hexyl-bicyclo[2.2.2]octane-1-carboxylic acidSimilar structure; longer alkyl chain
4-Isothiocyanatophenyl 4-hexyloxybicyclo[2.2.2]octane-1-carboxylateContains alkoxy group; different functional groups

This comparison highlights how the presence of the isothiocyanate group distinguishes 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate from other similar compounds, contributing to its unique properties and applications in material science and optics .

XLogP3

7.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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